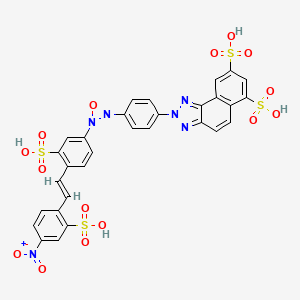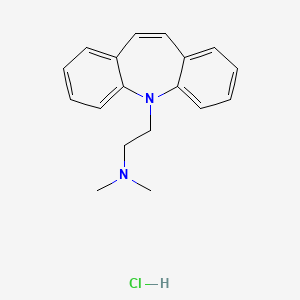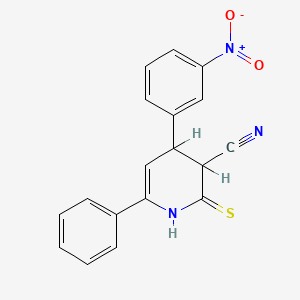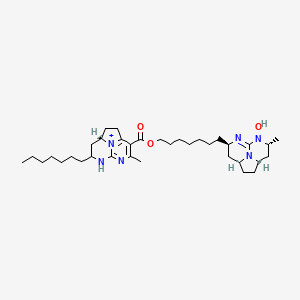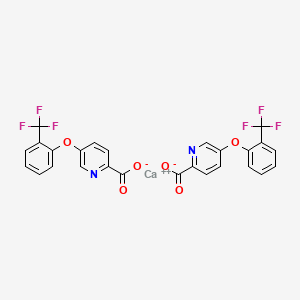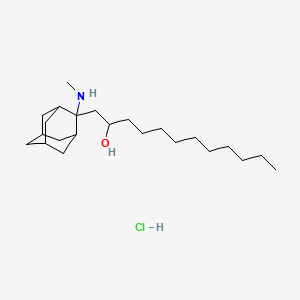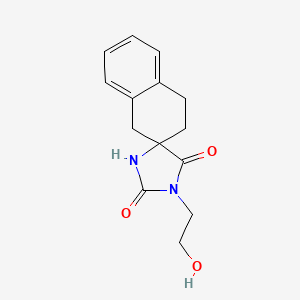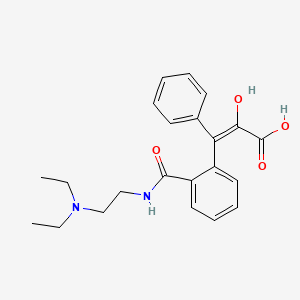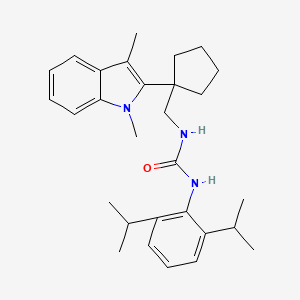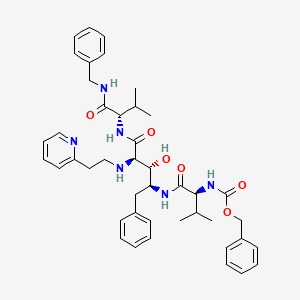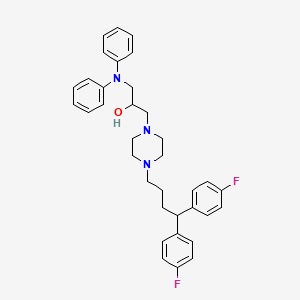
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-1-piperazineethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-1-piperazineethanol is a complex organic compound with significant applications in various fields. It is structurally related to fentanyl and acts as a nonnarcotic analgesic by binding to the serotonin transporter and inhibiting the uptake of serotonin into cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-1-piperazineethanol involves multiple steps. One common method includes the reaction of 4,4’-difluorobenzophenone with appropriate reagents to form the desired compound. The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-1-piperazineethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-1-piperazineethanol has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and as a reagent in organic synthesis.
Biology: Studied for its effects on serotonin transport and potential therapeutic applications.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects by binding to the serotonin transporter and inhibiting the uptake of serotonin into cells. This action increases the availability of serotonin in the synaptic cleft, enhancing its effects on mood and pain perception. The molecular targets and pathways involved include the serotonin transporter and related signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: A precursor in the synthesis of various organic compounds.
N-phenyl-1-Piperazineethanamine: Structurally related and used in similar applications.
Uniqueness
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-1-piperazineethanol is unique due to its specific structural features that confer distinct binding properties and biological activities. Its ability to inhibit serotonin uptake distinguishes it from other similar compounds .
Propiedades
Número CAS |
143760-26-3 |
|---|---|
Fórmula molecular |
C35H39F2N3O |
Peso molecular |
555.7 g/mol |
Nombre IUPAC |
1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(N-phenylanilino)propan-2-ol |
InChI |
InChI=1S/C35H39F2N3O/c36-30-17-13-28(14-18-30)35(29-15-19-31(37)20-16-29)12-7-21-38-22-24-39(25-23-38)26-34(41)27-40(32-8-3-1-4-9-32)33-10-5-2-6-11-33/h1-6,8-11,13-20,34-35,41H,7,12,21-27H2 |
Clave InChI |
UFHNVHBLHIJXON-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CN(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


